molecular formula C13H11F2NO B13117468 3-(Benzyloxy)-2-(difluoromethyl)pyridine

3-(Benzyloxy)-2-(difluoromethyl)pyridine

Cat. No.: B13117468
M. Wt: 235.23 g/mol
InChI Key: HOQSCRPQZLIGNO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(difluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(difluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium dichromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyloxy halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The difluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2-(difluoromethyl)pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which confer distinct chemical and physical properties. The benzyloxy group enhances lipophilicity and membrane permeability, while the difluoromethyl group influences electronic properties and metabolic stability .

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

2-(difluoromethyl)-3-phenylmethoxypyridine

InChI

InChI=1S/C13H11F2NO/c14-13(15)12-11(7-4-8-16-12)17-9-10-5-2-1-3-6-10/h1-8,13H,9H2

InChI Key

HOQSCRPQZLIGNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(F)F

Origin of Product

United States

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